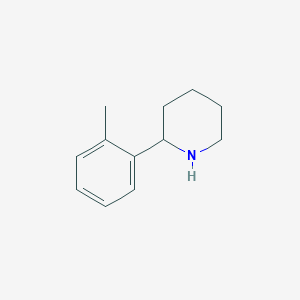2-(2-Methylphenyl)piperidine
CAS No.: 118576-99-1
Cat. No.: VC8407181
Molecular Formula: C12H17N
Molecular Weight: 175.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 118576-99-1 |
|---|---|
| Molecular Formula | C12H17N |
| Molecular Weight | 175.27 g/mol |
| IUPAC Name | 2-(2-methylphenyl)piperidine |
| Standard InChI | InChI=1S/C12H17N/c1-10-6-2-3-7-11(10)12-8-4-5-9-13-12/h2-3,6-7,12-13H,4-5,8-9H2,1H3 |
| Standard InChI Key | QLDMVIFAIGYZPR-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2CCCCN2 |
| Canonical SMILES | CC1=CC=CC=C1C2CCCCN2 |
Introduction
2-(2-Methylphenyl)piperidine is a heterocyclic organic compound characterized by a piperidine ring substituted with a 2-methylphenyl group at the second position. This compound belongs to the class of aryl-substituted piperidines, which are often studied for their pharmacological properties and synthetic versatility.
-
IUPAC Name: (2R)-1-Methyl-2-(2-methylphenyl)piperidine
-
Molecular Formula:
Structural Features
The structure of 2-(2-Methylphenyl)piperidine consists of:
-
A six-membered saturated nitrogen-containing ring (piperidine).
-
A methyl-substituted phenyl group attached at the second position of the piperidine ring.
-
A methyl group at the nitrogen atom in some derivatives.
Key Structural Data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 189.30 g/mol |
| InChI Key | QTWXZWLJOKZCJI-CYBMUJFWSA-N |
| Stereochemistry | (R)-configuration in some derivatives . |
Synthesis Pathways
The synthesis of 2-(2-Methylphenyl)piperidine typically involves:
-
Reductive Amination: A reaction between 2-methylbenzaldehyde and piperidine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst.
-
Cyclization Reactions: Formation of the piperidine ring from precursors like amino alcohols or halogenated intermediates.
-
Catalytic Hydrogenation: Saturation of precursor compounds under hydrogenation conditions to yield the final product.
Applications and Pharmacological Relevance
Compounds containing the piperidine framework, including aryl-substituted variants like 2-(2-Methylphenyl)piperidine, have been investigated for various biological activities:
-
Central Nervous System (CNS) Activity:
-
Piperidine derivatives are known to interact with dopamine and serotonin receptors, making them candidates for antipsychotic or antidepressant drugs .
-
Studies on related compounds have demonstrated high affinity for D, 5-HT, and 5-HT receptors, indicating potential use in treating schizophrenia or cognitive disorders .
-
-
Antiviral Properties:
-
Other Therapeutic Potentials:
Research Findings on Derivatives
Recent studies have focused on derivatives of 2-(2-Methylphenyl)piperidine to enhance its pharmacological profile:
-
Binding Affinity Studies:
-
Structure–Activity Relationship (SAR):
-
Crystallographic Analysis:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume